2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-33-21-15-23(35-3)22(34-2)14-19(21)16-27-28-24(32)17-36-26-30-29-25(18-10-6-4-7-11-18)31(26)20-12-8-5-9-13-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPPGDGYKQKSJ-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
S-Alkylation: The initial step involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate.
Acetal Deprotection: The second step involves the deprotection of the acetal group to yield the desired aldehyde, which is then isolated as a bisulfite adduct.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially yielding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, including antimicrobial, anticancer, and antifungal properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among analogous compounds lie in the substituents on the triazole ring and the benzylidene group, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations:
Substituent Effects on Bioactivity: Methoxy Groups: Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) are associated with enhanced bioactivity due to improved electron-donating capacity and membrane permeability. Chlorine vs.
Physicochemical Properties: Molecular Weight: The target compound (~560 g/mol) and the dimethoxy/trimethoxy analog (~589 g/mol) exceed Lipinski’s rule of five threshold (500 g/mol), suggesting possible bioavailability challenges. Crystal Packing: The 2-chloro derivative crystallizes in a monoclinic system (P21/c) with Z = 4 , indicating dense packing that may influence solubility and dissolution rates.
Synthetic Approaches: Most analogs are synthesized via condensation reactions between hydrazides and aldehydes/ketones, followed by purification via recrystallization (e.g., ethanol in ). The introduction of methyl or ethyl groups (e.g., ) requires alkylation steps, while methoxy groups are typically introduced via nucleophilic substitution.
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a novel heterocyclic compound with potential biological applications. Its structure incorporates a triazole moiety known for diverse biological activities, including antimicrobial and antitumor properties. This article reviews the synthesis, characterization, and biological evaluation of this compound based on recent studies.
Synthesis and Characterization
The synthesis of the target compound involves several steps starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol . The general synthetic route includes:
- Formation of Triazole Derivative : The initial step involves alkylation of triazole thiol using various alkyl halides under basic conditions.
- Hydrazone Formation : The triazole derivative is then reacted with an appropriate aldehyde to form the hydrazone linkage.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity against various bacteria and fungi. For instance:
- In vitro studies showed that the synthesized triazole derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Comparative analysis with standard antibiotics revealed that some derivatives exhibited superior efficacy against specific strains.
Antitumor Activity
The biological evaluation of this compound indicated promising antitumor properties:
- Thymidine Phosphorylase Inhibition : This enzyme plays a crucial role in tumor progression and angiogenesis. Molecular docking studies suggested that the compound effectively interacts with the active site of thymidine phosphorylase.
- Cell Viability Assays : In vitro assays on cancer cell lines demonstrated a significant reduction in cell viability at micromolar concentrations.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial potential of various triazole derivatives including our compound. The results indicated:
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 20 |
| Target Compound | Pseudomonas aeruginosa | 22 |
This data suggests that the target compound exhibits notable antimicrobial activity comparable to existing antibiotics.
Study 2: Antitumor Activity
Another investigation focused on assessing the antitumor effects of the synthesized compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 12 |
| Target Compound | A549 | 9 |
The lower IC50 value for the target compound indicates its higher potency against lung cancer cells compared to other tested compounds.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, typically starting with cyclization of thiosemicarbazides to form the triazole core, followed by sulfanyl-acetohydrazide conjugation. Key steps include:
- Cyclization : Use 1,4-diphenyl thiosemicarbazide in alkaline media to form the triazole-thione intermediate .
- Sulfanyl introduction : React with ethyl bromoacetate under nucleophilic substitution (e.g., sodium ethanolate catalyst) to form the sulfanyl-acetate derivative .
- Hydrazone formation : Condense with 2,4,5-trimethoxybenzaldehyde under acidic reflux (e.g., ethanol with glacial acetic acid) .
Q. Optimization strategies :
- Vary solvents (DMSO for solubility vs. ethanol for cost-effectiveness) .
- Use microwave-assisted synthesis to reduce reaction time .
- Monitor purity via TLC and optimize recrystallization solvents (e.g., methanol/water mixtures) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : Confirm hydrazone (E)-configuration via imine proton signals at δ 8.3–8.5 ppm and triazole ring protons at δ 7.5–8.0 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 547.18) .
- X-ray crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Q. How can preliminary biological screening be designed to evaluate antimicrobial or anticancer potential?
- Antimicrobial assays :
- Anticancer screening :
- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Compare with structure-activity relationships (SAR) of analogs (e.g., methoxy vs. halogen substituents) .
Advanced Research Questions
Q. How can contradictions in spectral or biological data be resolved?
Case study : Discrepancies in NMR shifts due to tautomerism (thione vs. thiol forms).
- Approach :
- Biological data conflicts :
Q. What methodologies are recommended for studying the compound’s mechanism of action?
- Molecular docking :
- Enzymatic assays :
- Measure inhibition kinetics (e.g., Kᵢ for DHFR) via spectrophotometric NADPH depletion .
- Use SPR to quantify real-time protein-ligand interactions .
Q. How should multi-target pharmacological studies be designed to avoid bias?
- Panel selection : Include diverse targets (kinases, receptors, ion channels) based on structural analogs .
- Experimental controls :
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
